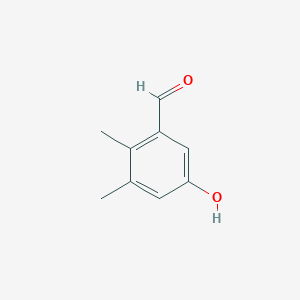![molecular formula C13H15N5O B13105006 N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core and exhibit diverse biological properties such as anticonvulsant and antimicrobial activities.
Imidazo[1,2-b]pyridazines: These compounds also share structural similarities and are known for their antiviral and anti-inflammatory properties.
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C13H15N5O |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C13H15N5O/c19-13(17-10-4-9-3-8(10)6-15-9)11-5-12-14-1-2-18(12)7-16-11/h1-2,5,7-10,15H,3-4,6H2,(H,17,19) |
InChI Key |
LWZZVWDUESWLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CC4=NC=CN4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


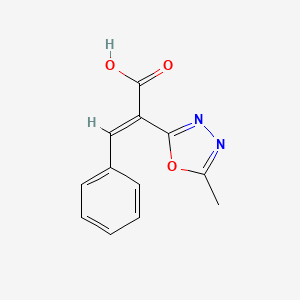
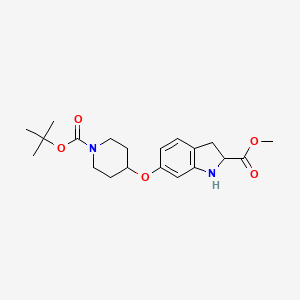
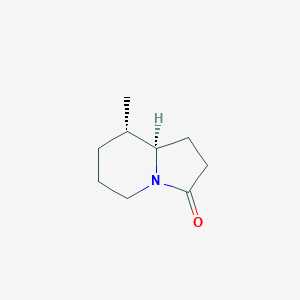
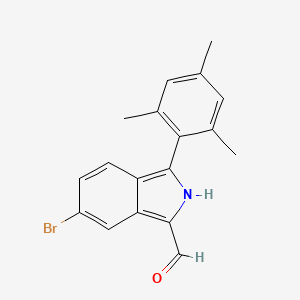

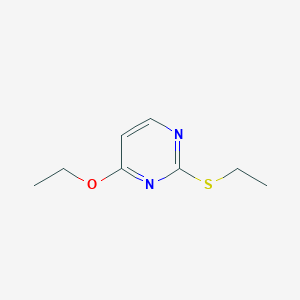
![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
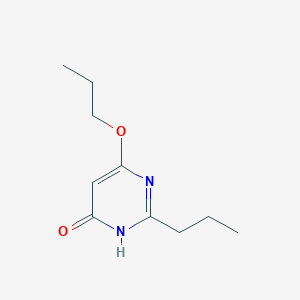
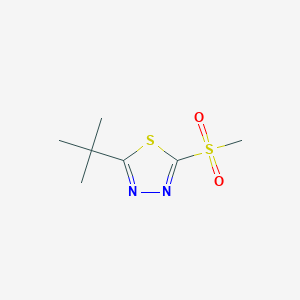
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
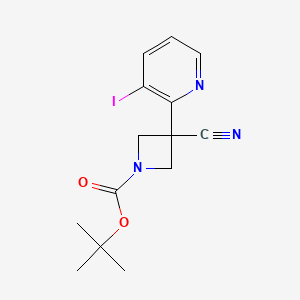
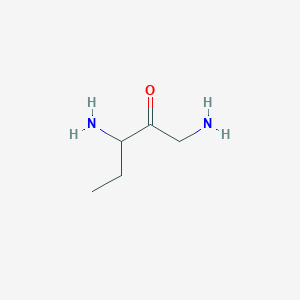
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
